Ammonium hexachloroiridate(III) hydrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

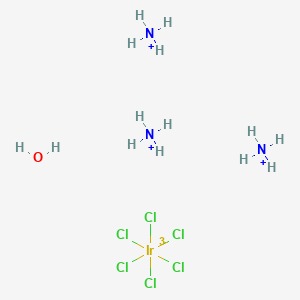

IUPAC Name |

triazanium;hexachloroiridium(3-);hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.Ir.3H3N.H2O/h6*1H;;3*1H3;1H2/q;;;;;;+3;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJHBEBFYNMDGCZ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[NH4+].O.Cl[Ir-3](Cl)(Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6H14IrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29796-57-4 | |

| Record name | Ammonium hexachloroiridate(III) monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ammonium Hexachloroiridate(III) Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of ammonium (B1175870) hexachloroiridate(III) hydrate (B1144303), a compound of significant interest in catalysis and materials science. This document details the experimental protocols for its preparation and outlines the key analytical techniques used to verify its identity, purity, and physicochemical properties. All quantitative data is presented in clear, structured tables, and a logical workflow for the synthesis and characterization process is provided as a Graphviz diagram.

Synthesis of Ammonium Hexachloroiridate(III) Hydrate

The synthesis of this compound typically involves the reduction of an iridium(IV) precursor in the presence of ammonium chloride. While various methods exist, a common and reliable approach involves the reduction of a hexachloroiridate(IV) salt.

Experimental Protocol

Materials:

-

Ammonium hexachloroiridate(IV) ((NH₄)₂[IrCl₆])

-

Ethanol (B145695) (C₂H₅OH)

-

Deionized water

-

Hydrochloric acid (HCl, concentrated)

-

Ammonium chloride (NH₄Cl)

Procedure:

-

Dissolution: Dissolve a known quantity of ammonium hexachloroiridate(IV) in a minimal amount of hot deionized water containing a few drops of concentrated hydrochloric acid to prevent hydrolysis.

-

Reduction: While stirring, slowly add a reducing agent. A common method is the gentle boiling of the solution in an aqueous ethanol mixture. The color of the solution will change from the dark red-brown of the Ir(IV) complex to the olive-green characteristic of the Ir(III) complex. The progress of the reduction can be monitored by UV-Vis spectroscopy.

-

Precipitation: Once the reduction is complete, add a saturated solution of ammonium chloride to the cooled solution. This will precipitate the less soluble this compound.

-

Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the resulting crystalline precipitate by vacuum filtration. Wash the crystals with a small amount of cold ethanol and then diethyl ether.

-

Drying: Dry the purified product in a desiccator over a suitable drying agent (e.g., anhydrous calcium chloride) to obtain the final this compound.

Characterization of this compound

A thorough characterization is essential to confirm the synthesis of the desired compound and to determine its purity and structural properties. The primary techniques employed are X-ray diffraction, infrared spectroscopy, and thermal analysis.

X-ray Diffraction (XRD)

Powder X-ray diffraction is a powerful tool for identifying the crystalline structure of the synthesized compound. The diffraction pattern provides a unique fingerprint of the material.

Experimental Protocol:

A small, finely ground sample of the synthesized this compound is mounted on a sample holder. The sample is then irradiated with a monochromatic X-ray beam, and the scattered X-rays are detected at various angles (2θ). The resulting diffractogram is a plot of intensity versus 2θ.

Data Presentation:

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| Data to be populated from experimental results or literature | Data to be populated | Data to be populated |

| ... | ... | ... |

| Table 1: Representative X-ray diffraction data for this compound. Actual data will vary based on the specific crystalline phase and experimental conditions. |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule. For this compound, this technique can confirm the presence of ammonium ions, water of hydration, and the Ir-Cl bonds.

Experimental Protocol:

A small amount of the sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. The pellet is then placed in the beam of an infrared spectrometer, and the transmittance or absorbance of infrared radiation is measured as a function of wavenumber.

Data Presentation:

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretching (water of hydration) |

| ~3150 | N-H stretching (ammonium ion) |

| ~1620 | H-O-H bending (water of hydration) |

| ~1400 | N-H bending (ammonium ion) |

| ~320 (strong) | Ir-Cl stretching |

| Table 2: Typical infrared absorption bands for this compound. |

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), provide information about the thermal stability of the compound and the processes that occur upon heating, such as dehydration and decomposition. The thermal decomposition of (NH₄)₃[IrCl₆]·H₂O has been studied in detail.[1][2][3]

Experimental Protocol:

A small, accurately weighed sample of the compound is placed in a crucible within a thermogravimetric analyzer. The sample is heated at a constant rate in a controlled atmosphere (e.g., inert or reductive), and the change in mass is recorded as a function of temperature.

Data Presentation:

The thermal decomposition of (NH₄)₃[IrCl₆]·H₂O occurs in distinct steps.[4] In a helium atmosphere, the first step corresponds to the loss of water, followed by the release of HCl, and finally the decomposition of the complex to metallic iridium with the release of N₂, HCl, and NH₃.[4]

| Temperature Range (°C) | Atmosphere | Mass Loss (%) | Gaseous Products |

| 50-150 | Helium | 3.76 | H₂O |

| 150-270 | Helium | 8.94 | HCl |

| 270-400 | Helium | 47.2 | N₂, HCl, NH₃ |

| Table 3: Thermal decomposition parameters for (NH₄)₃[IrCl₆]·H₂O in a helium atmosphere.[4] |

In a hydrogen atmosphere, the decomposition proceeds differently, with the initial loss of water followed by a single decomposition step to metallic iridium.[4]

| Temperature Range (°C) | Atmosphere | Mass Loss (%) | Gaseous Products |

| 90-160 | Hydrogen | 4.2 | H₂O |

| 160-300 | Hydrogen | 52.9 | HCl, N₂, NH₃ |

| Table 4: Thermal decomposition parameters for (NH₄)₃[IrCl₆]·H₂O in a hydrogen atmosphere.[4] |

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

This comprehensive guide provides the essential information for the successful synthesis and thorough characterization of this compound, a valuable compound for various research and development applications.

References

A Technical Guide to the Crystal Structure of Ammonium Hexachloroiridate(III) Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of ammonium (B1175870) hexachloroiridate(III) hydrate (B1144303), a compound of interest in catalysis and materials science. This document summarizes key crystallographic data, details experimental protocols for structural analysis, and presents a visual workflow for crystal structure determination.

Compound Overview

Ammonium hexachloroiridate(III) hydrate, with the general formula (NH₄)₃[IrCl₆]·xH₂O, is an olive-green to brownish-green crystalline powder.[1][2] The degree of hydration can vary, with the monohydrate, (NH₄)₃[IrCl₆]·H₂O, being a commonly cited form.[1] This compound is slightly soluble in water. It is recognized for its applications as a precursor for iridium-based catalysts and in the synthesis of fine chemicals.

Crystallographic Data

For comparative purposes, the isostructural rhodium compound, ammonium hexachlororhodate(III) monohydrate ((NH₄)₃[RhCl₆]·H₂O), has been reported to crystallize in a hexagonal crystal system.[5] It is plausible that the iridium analogue exhibits similar structural characteristics.

Table 1: Summary of Physicochemical and Available Structural Data

| Property | Value | Reference |

| Chemical Formula | (NH₄)₃[IrCl₆]·H₂O (monohydrate) | [1] |

| Molecular Weight | 477.07 g/mol (monohydrate) | [6] |

| CAS Number | 15752-05-3 (hydrate), 29796-57-4 (monohydrate) | [1][7] |

| Appearance | Olive-green to brownish-green crystalline powder | [1][2] |

| Solubility | Slightly soluble in water | |

| Crystal System | Not explicitly reported, possibly hexagonal (by analogy) | [5] |

| Space Group | Not explicitly reported | |

| Unit Cell Parameters | Not explicitly reported |

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of related ammonium hexachlorometallate complexes involves the reaction of the corresponding metal chloride with an excess of ammonium chloride in an aqueous solution, followed by evaporation or precipitation.[8] For preparing crystalline material suitable for diffraction studies, a slow evaporation or controlled cooling method would be employed to encourage the growth of larger, well-ordered crystals.

Crystal Structure Determination by Powder X-ray Diffraction (PXRD)

The following protocol is based on the methodology for temperature-resolved PXRD, which is a powerful technique for studying crystalline materials and their transformations.[3][4]

Objective: To obtain powder X-ray diffraction data for this compound to determine its phase purity, crystal system, and unit cell parameters.

Instrumentation:

-

A high-resolution powder diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation).

-

A sample holder suitable for powder samples.

-

For temperature-resolved studies, a high-temperature chamber or cryostat.

-

Data acquisition and analysis software.

Procedure:

-

Sample Preparation:

-

A small amount of finely ground this compound powder is carefully packed into the sample holder. The surface should be flat and level with the holder's surface to minimize displacement errors.

-

-

Instrument Setup:

-

The diffractometer is configured for a Bragg-Brentano geometry.

-

The X-ray source is set to the desired operating voltage and current (e.g., 40 kV and 40 mA).

-

The detector is calibrated using a standard reference material (e.g., silicon).

-

-

Data Collection:

-

The diffraction pattern is collected over a specific 2θ range (e.g., 5-90°) with a defined step size (e.g., 0.02°) and dwell time per step.

-

For temperature-resolved measurements, the sample is heated or cooled to the desired temperature and allowed to stabilize before data collection commences. This process is repeated at various temperature intervals to monitor structural changes.

-

-

Data Analysis:

-

The raw diffraction data is processed to remove background noise and identify the positions and intensities of the diffraction peaks.

-

The peak positions are used to index the diffraction pattern, which involves assigning Miller indices (hkl) to each peak.

-

From the indexed pattern, the crystal system and unit cell parameters (a, b, c, α, β, γ) can be determined using specialized software.

-

A Rietveld refinement can be performed to refine the structural model and obtain more detailed information, such as atomic positions, if a suitable starting model is available.

-

Workflow for Crystal Structure Determination

The following diagram illustrates the typical workflow for determining the crystal structure of a polycrystalline material using powder X-ray diffraction.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Study of a phosphorescent cationic iridium( iii ) complex displaying a blue-shift in crystals - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP03341G [pubs.rsc.org]

- 3. Insight into the thermal decomposition of ammonium hexahalogenoiridates(iv) and hexachloroiridate(iii) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. Insight into the thermal decomposition of ammonium hexahalogenoiridates(IV) and hexachloroiridate(III) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. americanelements.com [americanelements.com]

- 7. strem.com [strem.com]

- 8. Ammonium hexachlororhodate(III) - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physicochemical Properties and Biomedical Potential of (NH4)3[IrCl6]·H2O

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) hexachloroiridate(III) monohydrate, with the chemical formula (NH4)3[IrCl6]·H2O, is an inorganic coordination compound of significant interest in materials science and catalysis.[1] More broadly, iridium(III) complexes are gaining substantial attention in the field of drug development, particularly as potential anticancer agents that offer novel mechanisms of action compared to traditional platinum-based chemotherapy.[2][3] This technical guide provides a comprehensive overview of the known physical and chemical properties of (NH4)3[IrCl6]·H2O and explores the wider therapeutic applications of related iridium(III) complexes, with a focus on their potential in oncology.

Physicochemical Properties

Physical Properties

A summary of the available physical data for ammonium hexachloroiridate(III) monohydrate is presented in Table 1. The compound is generally described as a green to brown crystalline powder.[1]

| Property | Value | References |

| Chemical Formula | (NH4)3[IrCl6]·H2O | [1] |

| Molecular Weight | 477.07 g/mol | [1] |

| Appearance | Green to brown powder/crystals | [1] |

| Solubility in Water | Slightly soluble | [6] |

Table 1: Physical Properties of (NH4)3[IrCl6]·H2O

Chemical Properties

The chemical behavior of (NH4)3[IrCl6]·H2O is largely defined by the iridium(III) center and the surrounding ligands.

The thermal decomposition of (NH4)3[IrCl6]·H2O has been studied under both inert and reductive atmospheres. The process involves multiple steps, with the initial loss of the water molecule, followed by the decomposition of the ammonium and chloride ligands, ultimately yielding metallic iridium.[12][13] Intermediates such as (NH4)2[Ir(NH3)Cl5] have been identified during this process.[12][13] Table 2 provides a summary of the thermal decomposition parameters in helium and hydrogen atmospheres.

| Atmosphere | Step | Temperature Range (°C) | Gaseous Products | References |

| Helium (He) | 1 | 50-150 | H2O | [12][13] |

| 2 | 150-270 | HCl | [12][13] | |

| 3 | 270-400 | N2, HCl, NH3 | [12][13] | |

| Hydrogen (H2) | 1 | 90-160 | H2O | [12][13] |

| 2 | 160-300 | HCl, N2, NH3 | [12][13] |

Table 2: Thermal Decomposition Parameters of (NH4)3[IrCl6]·H2O

Experimental Protocols

General Synthesis of Ammonium Hexachloroiridate(III) Monohydrate

A general method for the synthesis of related ammonium hexachlorometallate salts involves the reaction of a soluble iridium(III) salt with an excess of ammonium chloride in an aqueous solution. The desired product can then be precipitated, collected by filtration, washed, and dried.

A representative, though general, protocol would be:

-

Dissolve a suitable iridium(III) precursor, such as iridium(III) chloride hydrate, in deionized water.

-

Add a stoichiometric excess of ammonium chloride to the solution.

-

Stir the solution at a controlled temperature to ensure complete reaction.

-

Slowly cool the solution to induce crystallization of the product.

-

Collect the precipitate by vacuum filtration.

-

Wash the collected solid with a small amount of cold deionized water, followed by a solvent in which the product is insoluble (e.g., ethanol (B145695) or ether) to remove any remaining soluble impurities.

-

Dry the final product under vacuum or in a desiccator to obtain (NH4)3[IrCl6]·H2O.

Characterization Techniques

Standard analytical techniques for the characterization of (NH4)3[IrCl6]·H2O would include:

-

X-ray Diffraction (XRD): To determine the crystal structure, lattice parameters, and phase purity.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational modes of the ammonium ions, water molecules, and Ir-Cl bonds.

-

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To study the thermal stability and decomposition pathway of the compound.

-

Elemental Analysis: To confirm the empirical formula of the synthesized compound.

Applications in Drug Development: The Promise of Iridium(III) Complexes in Oncology

While specific studies on the drug development applications of (NH4)3[IrCl6]·H2O are limited, the broader class of iridium(III) complexes has emerged as a promising area of research for the development of novel anticancer agents.[2][3][14] These complexes offer several potential advantages over traditional platinum-based drugs, including different mechanisms of action, the ability to overcome drug resistance, and lower systemic toxicity.[2][3]

Mechanism of Action of Anticancer Iridium(III) Complexes

The anticancer activity of many iridium(III) complexes is attributed to their ability to induce cell death, primarily through apoptosis.[12][14][15] This is often achieved through a multi-pronged attack on cancer cells, as depicted in the signaling pathway diagram below.

Figure 1: Simplified signaling pathway for the anticancer action of Iridium(III) complexes.

Key events in the mechanism of action include:

-

Cellular Uptake and Mitochondrial Targeting: Many iridium(III) complexes are readily taken up by cancer cells and exhibit a strong tendency to accumulate in the mitochondria.[12][15]

-

Induction of Oxidative Stress: Once localized in the mitochondria, these complexes can disrupt the electron transport chain, leading to a significant increase in the production of reactive oxygen species (ROS).[12][14] This surge in ROS creates a state of high oxidative stress within the cancer cell.

-

Mitochondrial Dysfunction: The increased ROS levels and direct interaction of the iridium complexes with mitochondrial components lead to a decrease in the mitochondrial membrane potential and a reduction in ATP production, further compromising cellular function.[12]

-

Inhibition of Signaling Pathways: Some iridium(III) complexes have been shown to inhibit critical cell survival signaling pathways, such as the PI3K/AKT pathway.[12]

-

Induction of Apoptosis: The culmination of these events triggers the intrinsic apoptotic pathway, leading to programmed cell death of the cancer cell.[12][14][15]

Experimental Workflow for Evaluating Anticancer Activity

The evaluation of the anticancer potential of a novel iridium(III) complex typically follows a structured experimental workflow.

Figure 2: A typical experimental workflow for the preclinical evaluation of an anticancer Iridium(III) complex.

Conclusion

Ammonium hexachloroiridate(III) monohydrate is a compound with defined thermal decomposition properties. While detailed structural data remains to be fully elucidated in publicly accessible literature, the broader family of iridium(III) complexes represents a vibrant and promising frontier in the search for novel anticancer therapeutics. Their ability to induce apoptosis through mitochondria-mediated pathways offers a compelling alternative to conventional chemotherapeutic agents. Further research into the synthesis and biological evaluation of a wider array of iridium(III) complexes, including (NH4)3[IrCl6]·H2O, is warranted to fully explore their therapeutic potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. Anticancer iridium(iii) cyclopentadienyl complexes - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. Inorganic Crystal Structure Database (ICSD) | Physical Sciences Data science Service [psds.ac.uk]

- 5. Inorganic Crystal Structure Database | re3data.org [re3data.org]

- 6. Inorganic Crystal Structure Database – ICSD | FIZ Karlsruhe [fiz-karlsruhe.de]

- 7. About ICSD | ICSD [icsd.products.fiz-karlsruhe.de]

- 8. blogs.rsc.org [blogs.rsc.org]

- 9. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 10. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 11. Search - Access Structures [ccdc.cam.ac.uk]

- 12. Iridium(III) complex induces apoptosis in HeLa cells by regulating mitochondrial and PI3K/AKT signaling pathways: In vitro and in vivo experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Radiosensitization effect of iridium (III) complex on lung cancer cells via mitochondria apoptosis pathway [frontiersin.org]

- 15. Cyclometalated iridium(iii) complexes induce mitochondria-derived paraptotic cell death and inhibit tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermal Decomposition Mechanism of Ammonium Hexachloroiridate(III) Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition mechanism of ammonium (B1175870) hexachloroiridate(III) hydrate (B1144303), a process of significant interest in the synthesis of iridium-based catalysts and materials. The information presented is compiled from detailed experimental studies employing advanced analytical techniques.

Core Findings: Decomposition Pathway and Intermediates

The thermal decomposition of ammonium hexachloroiridate(III) hydrate, (NH₄)₃[IrCl₆]·H₂O, is a multi-step process that is highly dependent on the surrounding atmosphere. In both inert (helium) and reductive (hydrogen) environments, the decomposition proceeds through the formation of distinct intermediate species, ultimately yielding metallic iridium.

A key intermediate identified in the decomposition pathway is ammonium pentachloroammineiridate(III), (NH₄)₂[Ir(NH₃)Cl₅].[1][2][3][4] The formation of this ammine complex highlights a crucial mechanistic step involving the coordination of ammonia, derived from the decomposition of ammonium ions, to the iridium center.

Under an inert atmosphere, further intermediates such as (NH₄)[Ir(NH₃)₂Cl₄] have been proposed before the final reduction to metallic iridium.[3] The decomposition process involves the sequential loss of water, hydrogen chloride, ammonia, and nitrogen gas.

Quantitative Analysis of Thermal Decomposition

Thermogravimetric analysis (TGA) provides quantitative data on the mass loss of this compound as a function of temperature. The following tables summarize the key decomposition parameters in both inert (Helium) and reductive (Hydrogen) atmospheres.

Table 1: Thermal Decomposition Parameters in an Inert Atmosphere (Helium)[5]

| Step | Temperature Range (°C) | Peak Temperature (°C) | Mass Loss (wt.%) | Gaseous Products Evolved |

| 1 | 50-150 | 118 | 3.76 | H₂O |

| 2 | 150-270 | 221 | 8.94 | HCl |

| 3 | 270-400 | 354 | 47.2 | N₂, HCl, NH₃ |

Table 2: Thermal Decomposition Parameters in a Reductive Atmosphere (Hydrogen)[5]

| Step | Temperature Range (°C) | Peak Temperature (°C) | Mass Loss (wt.%) | Gaseous Products Evolved |

| 1 | 90-160 | 111 | 4.2 | H₂O |

| 2 | 160-300 | 274 | 52.9 | HCl, N₂, NH₃ |

Visualizing the Decomposition Pathway

The following diagram illustrates the logical progression of the thermal decomposition of this compound in an inert atmosphere, based on the identified intermediates.

References

- 1. KIT - IKFT - Departments - Catalysis and operando spectroscopy - In-situ-spectroscopy on catalysts [ikft.kit.edu]

- 2. A combined in situ X-ray absorption spectroscopy and X-ray diffraction study of the thermal decomposition of ammonium tetrathiotungstate - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Insight into the thermal decomposition of ammonium hexahalogenoiridates(IV) and hexachloroiridate(III) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

Technical Guide: Solubility of Ammonium Hexachloroiridate(III) Hydrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium (B1175870) hexachloroiridate(III) hydrate (B1144303) ((NH₄)₃[IrCl₆]·H₂O) is a critical precursor in the synthesis of iridium-based catalysts and other high-value iridium compounds. A thorough understanding of its solubility in organic solvents is paramount for its application in homogeneous catalysis, materials science, and drug development, where reaction media are often non-aqueous. This technical guide provides a comprehensive overview of the available solubility information for ammonium hexachloroiridate(III) hydrate in organic solvents. Due to a notable lack of quantitative data in peer-reviewed literature and chemical databases, this guide also furnishes detailed experimental protocols for researchers to determine the solubility of this compound in solvents relevant to their work.

Introduction

Iridium complexes are indispensable in a myriad of chemical transformations, including hydrogenation, C-H activation, and photoredox catalysis. The solubility of the starting iridium precursor is a fundamental parameter that dictates the choice of solvent, reaction conditions, and ultimately, the efficiency of the catalytic process. This compound is a common and relatively inexpensive source of iridium(III). However, information regarding its solubility in organic solvents is sparse and often qualitative. This guide aims to collate existing knowledge and provide a practical framework for its experimental determination.

Qualitative Solubility Overview

This compound is generally described as being slightly soluble to insoluble in water. Its solubility in organic solvents is not well-documented in publicly available literature. Based on its ionic nature, it is anticipated to have limited solubility in non-polar organic solvents. Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP), or polar protic solvents like alcohols, may exhibit some solvating power, particularly at elevated temperatures. However, without experimental data, these remain theoretical considerations.

Quantitative Solubility Data

A comprehensive search of scientific databases and chemical supplier information did not yield any quantitative solubility data for this compound in common organic solvents. The table below is provided as a template for researchers to populate with their own experimentally determined data.

| Solvent | Chemical Class | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method | Reference |

| e.g., Ethanol | Polar Protic | 25 | Data Not Available | Data Not Available | Gravimetric | [Your Data] |

| e.g., Acetone | Polar Aprotic | 25 | Data Not Available | Data Not Available | UV-Vis | [Your Data] |

| e.g., Toluene | Non-Polar | 25 | Data Not Available | Data Not Available | Gravimetric | [Your Data] |

| e.g., DMF | Polar Aprotic | 25 | Data Not Available | Data Not Available | UV-Vis | [Your Data] |

Experimental Protocols for Solubility Determination

Given the absence of published quantitative data, researchers will need to determine the solubility of this compound experimentally. The following are detailed protocols for two common and reliable methods: the gravimetric method and UV-Vis spectrophotometry.

Gravimetric Method

This method is a straightforward and accurate way to determine solubility by measuring the mass of the dissolved solid in a saturated solution.

4.1.1. Materials and Equipment

-

This compound

-

Organic solvent of interest

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Vials with sealed caps

-

Syringe filters (0.22 µm, solvent-compatible)

-

Glass syringes

-

Pre-weighed glass evaporating dishes or beakers

-

Drying oven

-

Desiccator

4.1.2. Procedure

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure the solution is saturated.

-

Sample Extraction: Once equilibrated, allow the undissolved solid to settle. Carefully draw a known volume of the supernatant (the clear, saturated solution) using a glass syringe fitted with a syringe filter to remove any particulate matter.

-

Solvent Evaporation: Dispense the filtered, saturated solution into a pre-weighed evaporating dish. Record the exact volume of the solution transferred.

-

Drying: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. A vacuum oven is recommended to facilitate solvent removal at a lower temperature.

-

Weighing: Once the solvent has completely evaporated, transfer the evaporating dish to a desiccator to cool to room temperature. Weigh the dish containing the dried solute on an analytical balance.

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of empty dish)] / (Volume of solution in mL) * 100

UV-Vis Spectrophotometry Method

This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis spectrum. It is particularly useful for determining low solubilities.

4.2.1. Materials and Equipment

-

This compound

-

Organic solvent of interest (must be transparent in the wavelength range of interest)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Vials with sealed caps

-

Syringe filters (0.22 µm, solvent-compatible)

4.2.2. Procedure

-

Determine the Wavelength of Maximum Absorbance (λ_max): Prepare a dilute solution of this compound in the chosen solvent. Scan the solution using the UV-Vis spectrophotometer to identify the wavelength of maximum absorbance.

-

Prepare a Calibration Curve:

-

Prepare a stock solution of known concentration by accurately weighing a small amount of the compound and dissolving it in a known volume of the solvent in a volumetric flask.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the λ_max.

-

Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should be a linear relationship. Determine the equation of the line (y = mx + c), where 'm' is the molar absorptivity coefficient.

-

-

Prepare a Saturated Solution: Follow steps 1 and 2 from the Gravimetric Method (Section 4.1.2).

-

Measure Absorbance of Saturated Solution:

-

Carefully withdraw a sample of the clear supernatant using a syringe and filter it.

-

Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λ_max.

-

-

Calculation:

-

Use the equation of the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

Conclusion

Unveiling the Magnetic Mysteries of Iridium(III): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Iridium(III) coordination compounds, renowned for their applications in catalysis, phosphorescence, and photoredox chemistry, typically present a diamagnetic profile. This behavior stems from the d⁶ electron configuration of the Ir(III) ion in an octahedral ligand field, which favors a low-spin state with all electrons paired in the t₂g orbitals. However, a growing body of research has unveiled a fascinating world of paramagnetic and even single-molecule magnet (SMM) behavior in select iridium(III) complexes. This guide provides a comprehensive technical overview of the magnetic properties of these exceptional iridium(III) compounds, detailing the underlying theoretical principles, experimental methodologies, and key quantitative data.

The Diamagnetic Majority: A Consequence of Electronic Configuration

In a typical octahedral environment, the ligand field splits the d-orbitals of the iridium(III) ion into a lower-energy t₂g set and a higher-energy eg set. For a d⁶ ion like Ir(III), the strong ligand fields usually encountered lead to a large energy gap (Δo) between these orbital sets. This energetic penalty for occupying the higher eg orbitals forces all six d-electrons to pair up in the t₂g orbitals, resulting in a total spin (S) of 0. Consequently, these complexes are diamagnetic, exhibiting a weak repulsion to an applied magnetic field.

Classic examples of diamagnetic iridium(III) complexes include sodium hexachloroiridate(III) (Na₃IrCl₆) and various octahedral nitro complexes.[1] Their magnetic moments are essentially zero, confirming the absence of unpaired electrons.[1]

The Paramagnetic Exception: When Iridium(III) Unpairs

The discovery of paramagnetic iridium(III) complexes has opened new avenues in the magnetic study of heavy transition metal compounds. Paramagnetism in these d⁶ systems can arise from several factors that disrupt the typical low-spin, fully paired electronic configuration. These can include significant distortions from ideal octahedral geometry, the presence of redox-active ligands, or the formation of unusual electronic states.

A notable example is the complex --INVALID-LINK--₂, which exhibits paramagnetic behavior over a wide temperature range.[2] This deviation from the expected diamagnetism highlights the subtle interplay between the metal center, ligand electronics, and molecular geometry in determining the magnetic ground state.

Quantitative Magnetic Data for Paramagnetic Iridium(III) Complexes

The magnetic properties of paramagnetic compounds are typically characterized by measuring their magnetic susceptibility as a function of temperature. This data provides insight into the number of unpaired electrons and the nature of magnetic interactions.

| Complex | Measurement Temperature (K) | Effective Magnetic Moment (μ_eff) (μ_B) | Reference |

| --INVALID-LINK--₂ | 1.77 - 300 | Increases with temperature up to 1.2 | [2] |

Note: The temperature-dependent magnetic moment of --INVALID-LINK--₂ suggests a complex electronic structure that cannot be described by a simple spin-only formula.

The Role of Spin-Orbit Coupling

For a heavy element like iridium, spin-orbit coupling—the interaction between an electron's spin and its orbital angular momentum—is a significant factor that can influence magnetic properties.[3][4][5] Even in nominally diamagnetic complexes, spin-orbit coupling can mix in excited paramagnetic states into the ground state, giving rise to a weak, temperature-independent paramagnetism (TIP).

In paramagnetic Ir(III) complexes, spin-orbit coupling can have more pronounced effects, leading to large magnetic anisotropy and influencing the relaxation dynamics of the magnetization. This is a key ingredient in the design of single-molecule magnets.

Iridium(III) Complexes as Single-Molecule Magnets (SMMs)

Single-molecule magnets are individual molecules that can exhibit slow relaxation of their magnetization, a property that makes them potential candidates for high-density information storage and quantum computing.[6] While SMM behavior is more commonly associated with lanthanide or other transition metal clusters, the large magnetic anisotropy arising from strong spin-orbit coupling in iridium(III) makes it a promising candidate for the construction of SMMs. The design of Ir(III)-based SMMs is an emerging and exciting area of research.

Experimental Protocols

The characterization of the magnetic properties of iridium(III) coordination compounds relies on sensitive magnetometry techniques.

Synthesis of a Paramagnetic Iridium(III) Complex

The synthesis of paramagnetic iridium(III) complexes often involves multi-step procedures with careful control of reaction conditions. For example, the synthesis of complexes with BIAN-type ligands, such as --INVALID-LINK--₂, involves the initial formation of a precursor complex followed by reaction with the appropriate ligands.[2]

Magnetic Susceptibility Measurements

Gouy Method: This classic method involves measuring the change in weight of a sample when it is placed in a magnetic field. While historically important, it has largely been superseded by more sensitive techniques.

SQUID Magnetometry: Superconducting QUantum Interference Device (SQUID) magnetometry is the state-of-the-art technique for measuring the magnetic properties of materials with high sensitivity.[7][8][9][10][11]

-

DC (Direct Current) Measurements: The sample's magnetization is measured as a function of temperature and applied magnetic field.

-

Zero-Field-Cooled (ZFC) and Field-Cooled (FC) Measurements: These protocols are used to probe for magnetic ordering or spin-glass-like behavior. In a ZFC measurement, the sample is cooled in the absence of a magnetic field, after which a field is applied and the magnetization is measured upon warming. In an FC measurement, the sample is cooled in the presence of a magnetic field.

-

-

AC (Alternating Current) Susceptibility Measurements: This technique is crucial for characterizing SMMs.[12][13][14][15][16][17] An oscillating magnetic field is applied to the sample, and both the in-phase (χ') and out-of-phase (χ'') components of the magnetic susceptibility are measured as a function of frequency and temperature. A non-zero out-of-phase signal is a hallmark of slow magnetic relaxation.

Signaling Pathways and Logical Relationships

The magnetic behavior of an iridium(III) complex is governed by a hierarchy of interactions. The logical flow from the electronic structure to the observed magnetic properties can be visualized as follows:

Caption: Logical flow from electronic structure to magnetic properties.

Experimental Workflow

The investigation of the magnetic properties of a new iridium(III) coordination compound follows a systematic workflow:

Caption: Workflow for magnetic characterization.

Conclusion and Future Outlook

While the majority of iridium(III) coordination compounds are diamagnetic, the exploration of paramagnetic and single-molecule magnet behaviors in this class of materials is a rapidly developing field. The strong spin-orbit coupling inherent to iridium provides a powerful tool for tuning magnetic anisotropy, a key parameter for the design of novel magnetic materials. Further research into the synthesis of new iridium(III) complexes with unconventional coordination environments and electronic structures is expected to yield a wealth of new and exciting magnetic phenomena. For drug development professionals, understanding the magnetic properties of iridium-based compounds could open new avenues for the development of magnetically-guided therapeutic agents or diagnostic probes.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. Iridium Complexes with BIAN-Type Ligands: Synthesis, Structure and Redox Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. alchemy.cchem.berkeley.edu [alchemy.cchem.berkeley.edu]

- 5. Synthesis, structural, and magnetic characterization of linear and bent geometry cobalt(II) and nickel(II) amido complexes: evidence of very large spin-orbit coupling effects in rigorously linear coordinated Co2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. researchgate.net [researchgate.net]

- 8. SQUID Magnetometry [users.physics.ox.ac.uk]

- 9. phas.ubc.ca [phas.ubc.ca]

- 10. pubs.aip.org [pubs.aip.org]

- 11. squid.chem.wisc.edu [squid.chem.wisc.edu]

- 12. christou.chem.ufl.edu [christou.chem.ufl.edu]

- 13. scholarcommons.sc.edu [scholarcommons.sc.edu]

- 14. bingweb.binghamton.edu [bingweb.binghamton.edu]

- 15. scholarcommons.sc.edu [scholarcommons.sc.edu]

- 16. Magnetic anisotropies of Ho(iii) and Dy(iii) single-molecule magnets experimentally determined via polarized neutron diffraction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 17. courses.physics.illinois.edu [courses.physics.illinois.edu]

An In-depth Technical Guide to the Electronic Structure of the Hexachloroiridate(III) Anion

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hexachloroiridate(III) anion, [IrCl₆]³⁻, serves as a quintessential model system for understanding the electronic properties of third-row transition metal complexes. Its closed-shell d⁶ electronic configuration, combined with the significant influence of spin-orbit coupling, gives rise to a rich and informative electronic structure. This guide provides a comprehensive analysis of the electronic properties of [IrCl₆]³⁻, detailing its ground and excited states through the lens of Ligand Field Theory (LFT). We present key quantitative data, outline detailed experimental and computational protocols for its characterization, and provide visualizations to elucidate the underlying theoretical principles. This information is crucial for researchers in coordination chemistry, materials science, and drug development who leverage the unique photophysical and electrochemical properties of iridium complexes.

Theoretical Framework: Understanding the Electronic Configuration

The electronic structure of the hexachloroiridate(III) anion is best described by a synergy of Ligand Field Theory (LFT) and Molecular Orbital (MO) Theory. Iridium(III) is a 5d⁶ transition metal ion. In the gas phase, the five d-orbitals are degenerate. However, in the octahedral environment created by the six chloride ligands in [IrCl₆]³⁻, this degeneracy is lifted.

The d-orbitals split into two sets of different energies: a lower-energy, triply degenerate set labeled t₂g (dxy, dyz, dxz) and a higher-energy, doubly degenerate set labeled eg (dx²-y², dz²).[1][2] The energy separation between these two sets is denoted as Δo or 10Dq . For third-row transition metals like iridium, Δo is substantial, leading to a low-spin electronic configuration. Consequently, all six d-electrons of Ir(III) occupy the lower-energy t₂g orbitals, resulting in a diamagnetic ground state with a term symbol of ¹A₁g .[3] The electron configuration is therefore (t₂g)⁶(eg)⁰.

A critical feature of heavy elements like iridium is the significant spin-orbit coupling (SOC) .[4] This relativistic effect mixes electronic states of different spin multiplicities, influencing the energies and intensities of electronic transitions.[5]

Quantitative Electronic Structure Parameters

The electronic spectrum of [IrCl₆]³⁻ is governed by several key parameters that quantify the ligand field strength and interelectronic repulsion.

| Parameter | Symbol | Description | Value for [IrCl₆]³⁻ |

| Ligand Field Splitting Energy | Δo (or 10Dq) | The energy separation between the t₂g and eg d-orbital sets. | ~25,000 cm⁻¹ |

| Racah Parameter B | B | A measure of the interelectronic repulsion between d-electrons. | ~350 cm⁻¹ (estimated) |

| Racah Parameter C | C | Another parameter related to interelectronic repulsion. | ~1400 cm⁻¹ (estimated) |

| Nephelauxetic Ratio | β | The ratio of the Racah B parameter in the complex to that of the free Ir³⁺ ion, indicating the degree of covalency. | ~0.54 (estimated) |

Note: The values for B, C, and β are estimated based on typical values for Ir(III) complexes and the nephelauxetic series, as specific experimental values for [IrCl₆]³⁻ are not consistently reported in the literature. The nephelauxetic series for metal ions indicates a significant nephelauxetic effect for Ir(III).[6]

Electronic Spectroscopy: Probing the Excited States

The electronic transitions of [IrCl₆]³⁻ can be investigated using UV-Visible (UV-Vis) absorption and Magnetic Circular Dichroism (MCD) spectroscopy.

UV-Visible Absorption Spectrum

The absorption spectrum of a low-spin d⁶ complex like [IrCl₆]³⁻ is characterized by two main types of spin-allowed d-d transitions originating from the ¹A₁g ground state:

-

¹A₁g → ¹T₁g

-

¹A₁g → ¹T₂g

In addition, due to the significant spin-orbit coupling in iridium, spin-forbidden transitions to triplet states (e.g., ³T₁g and ³T₂g) can gain observable intensity.[7]

Table of Expected Electronic Transitions:

| Transition | Type | Estimated Energy (cm⁻¹) |

| ¹A₁g → ³T₁g | Spin-forbidden d-d | ~18,000 |

| ¹A₁g → ³T₂g | Spin-forbidden d-d | ~21,000 |

| ¹A₁g → ¹T₁g | Spin-allowed d-d | ~25,000 |

| ¹A₁g → ¹T₂g | Spin-allowed d-d | ~31,000 |

Note: These energies are estimations based on ligand field theory calculations using the parameters in the table above.

Magnetic Circular Dichroism (MCD) Spectroscopy

MCD spectroscopy is a powerful technique for studying the electronic structure of complexes, especially those with degenerate ground or excited states. It measures the differential absorption of left and right circularly polarized light in the presence of a magnetic field.[8] For a diamagnetic species like [IrCl₆]³⁻, the MCD spectrum is dominated by Faraday B-terms , which arise from the magnetic field-induced mixing of electronic states. MCD can help to resolve overlapping transitions and provide more definitive assignments of the electronic spectrum.

Experimental Protocols

Synthesis of K₃[IrCl₆]

Potassium hexachloroiridate(III) can be used as a stable salt of the anion for spectroscopic studies. It can be synthesized from iridium trichloride (B1173362) hydrate (B1144303) (IrCl₃·xH₂O).

Protocol:

-

Dissolve IrCl₃·xH₂O in a minimal amount of hot water containing a slight excess of hydrochloric acid to prevent the formation of aquated species.

-

Add a stoichiometric amount of potassium chloride (KCl) dissolved in water.

-

Slowly cool the solution to allow for the crystallization of K₃[IrCl₆].

-

Filter the resulting dark red crystals, wash with cold ethanol, and dry under vacuum.

UV-Visible Absorption Spectroscopy

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a stock solution of K₃[IrCl₆] in a suitable non-coordinating solvent (e.g., dilute HCl to prevent aquation).

-

Prepare a series of dilutions to find a concentration that gives an absorbance in the range of 0.1 - 1.0 for the transitions of interest.

-

Use a matched pair of quartz cuvettes (typically 1 cm path length), one for the sample solution and one for the solvent blank.[9]

Data Acquisition:

-

Record a baseline spectrum with the solvent blank in both the sample and reference beams.

-

Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-800 nm).

-

The absorbance (A) is related to the molar absorptivity (ε), concentration (c), and path length (l) by the Beer-Lambert law (A = εcl).[10]

Magnetic Circular Dichroism (MCD) Spectroscopy

Instrumentation: An MCD spectrometer consisting of a light source, a monochromator, a linear polarizer, a photoelastic modulator (to produce circularly polarized light), a cryostat with a superconducting magnet, and a detector.[4]

Sample Preparation:

-

Prepare a solution of the complex in a glassing solvent (a solvent that forms a clear glass upon freezing, e.g., a mixture of glycerol (B35011) and water).

-

The concentration should be optimized to give a good signal-to-noise ratio without being overly absorbing.

-

Place the sample in a quartz cell within the cryostat.

Data Acquisition:

-

Cool the sample to a low temperature (e.g., liquid helium temperature, ~4.2 K).

-

Record the MCD spectrum over the desired wavelength range at a fixed magnetic field strength (e.g., 5 Tesla).

-

The MCD signal (ΔA = A_left - A_right) is typically plotted as molar circular dichroism per unit magnetic field (Δε/B).

Computational Protocols

Time-Dependent Density Functional Theory (TD-DFT) Calculations

TD-DFT is a widely used computational method to predict the electronic absorption spectra of transition metal complexes.

Workflow:

-

Geometry Optimization:

-

Start with an initial structure of the [IrCl₆]³⁻ anion.

-

Perform a geometry optimization using a suitable density functional (e.g., B3LYP) and basis set. For iridium, a basis set that includes relativistic effects, such as the LANL2DZ effective core potential, is recommended. For chlorine, a basis set like 6-31G(d) can be used.

-

-

TD-DFT Calculation:

-

Using the optimized geometry, perform a TD-DFT calculation to obtain the vertical excitation energies and oscillator strengths of the electronic transitions.

-

Request a sufficient number of excited states to cover the energy range of interest.

-

-

Inclusion of Spin-Orbit Coupling:

-

To accurately model the electronic structure of an iridium complex, spin-orbit coupling must be included. This can be done using various approaches depending on the software package:

-

Zeroth-Order Regular Approximation (ZORA): This is a computationally efficient method to include scalar relativistic and spin-orbit effects.[1]

-

Breit-Pauli Hamiltonian: SOC can be treated as a perturbation, calculating the SOC matrix elements between the calculated singlet and triplet states.[4][11] In software like ORCA, this can be invoked using keywords like DOSOC TRUE in the TD-DFT input block.[12]

-

-

Example Software Input (Conceptual - ORCA):

Visualizations

Caption: d-orbital splitting in an octahedral ligand field.

Caption: Simplified energy level diagram for [IrCl₆]³⁻.

Caption: Workflow for computational analysis of [IrCl₆]³⁻.

Conclusion

The hexachloroiridate(III) anion, with its low-spin d⁶ configuration, provides a rich platform for exploring the interplay of ligand field effects and spin-orbit coupling in heavy transition metal complexes. Its electronic structure, characterized by a diamagnetic ¹A₁g ground state and a series of accessible singlet and triplet excited states, can be thoroughly investigated by a combination of UV-Vis and MCD spectroscopy, and corroborated by TD-DFT calculations. A quantitative understanding of its ligand field parameters (Δo, B, C) is essential for interpreting its spectroscopic features and predicting its photophysical properties. The protocols and data presented in this guide offer a comprehensive framework for researchers to study [IrCl₆]³⁻ and related iridium complexes, facilitating their application in catalysis, materials science, and medicine.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. 7.3.7 Spin-Orbit Coupling⣠7.3 Time-Dependent Density Functional Theory (TDDFT) ⣠Chapter 7 Open-Shell and Excited-State Methods ⣠Q-Chem 6.2 Userâs Manual [manual.q-chem.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. researchgate.net [researchgate.net]

- 6. Nephelauxetic effect - Wikipedia [en.wikipedia.org]

- 7. alchemyst.co.uk [alchemyst.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. ias.ac.in [ias.ac.in]

- 10. pubs.aip.org [pubs.aip.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. researchgate.net [researchgate.net]

Spectroscopic Analysis of Ammonium Hexachloroiridate(III) Hydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the infrared (IR) and Raman spectroscopic analysis of ammonium (B1175870) hexachloroiridate(III) hydrate (B1144303), (NH₄)₃[IrCl₆]·H₂O. The document synthesizes available spectroscopic data for the constituent ions—the hexachloroiriridate(III) anion ([IrCl₆]³⁻), the ammonium cation (NH₄⁺), and water of hydration (H₂O)—to construct a comprehensive vibrational profile of the compound. This guide is intended to serve as a valuable resource for researchers in the fields of inorganic chemistry, materials science, and pharmaceutical development who are working with or characterizing this and related compounds.

Introduction to the Vibrational Spectroscopy of Ammonium Hexachloroiridate(III) Hydrate

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a powerful, non-destructive means to probe the molecular structure and bonding within a compound. For an ionic solid such as this compound, the vibrational spectrum is a composite of the vibrational modes of the constituent cation, anion, and any solvent molecules present in the crystal lattice.

The key components giving rise to distinct vibrational signatures in (NH₄)₃[IrCl₆]·H₂O are:

-

The Hexachloroiridate(III) Anion ([IrCl₆]³⁻): This octahedral anion is characterized by a set of well-defined vibrational modes, some of which are Raman active and others IR active, providing a unique fingerprint of the iridium-chlorine bonding environment.

-

The Ammonium Cation (NH₄⁺): The tetrahedral ammonium ion exhibits characteristic stretching and bending vibrations. The positions of these bands can be sensitive to the crystalline environment and hydrogen bonding interactions.

-

Water of Hydration (H₂O): The presence of water molecules in the crystal lattice introduces additional vibrational modes, including stretching and bending, which are readily identifiable in the IR and Raman spectra.

This guide will systematically detail the expected vibrational modes for each of these components, present the available quantitative data in a structured format, and provide standardized experimental protocols for acquiring high-quality spectra.

Experimental Protocols

While a specific, detailed experimental protocol for the spectroscopic analysis of this compound is not extensively documented in the available literature, the following general procedures for solid-state IR and Raman spectroscopy are applicable.

Infrared (IR) Spectroscopy

Methodology: Attenuated Total Reflectance (ATR) or KBr Pellet Transmission

-

ATR-IR Spectroscopy:

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal (typically diamond or germanium).

-

Pressure Application: A pressure arm is engaged to ensure firm and uniform contact between the sample and the crystal.

-

Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis and subtracted from the sample spectrum.

-

Cleaning: The ATR crystal must be thoroughly cleaned with an appropriate solvent (e.g., isopropanol) after analysis to prevent cross-contamination.

-

-

KBr Pellet Transmission Spectroscopy:

-

Sample Preparation: Approximately 1-2 mg of the finely ground sample is intimately mixed with ~200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in a sample holder in the spectrometer's beam path, and the transmission spectrum is recorded. A background spectrum of a pure KBr pellet should be used for background correction.

-

Raman Spectroscopy

Methodology: Dispersive Raman Spectroscopy or Fourier-Transform (FT)-Raman Spectroscopy

-

Sample Preparation: A small amount of the crystalline powder is placed on a microscope slide or in a capillary tube.

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm) is used. The choice of laser wavelength may be important to avoid fluorescence from the sample.

-

Data Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed by the spectrometer. The spectral range typically covers from approximately 100 cm⁻¹ to 4000 cm⁻¹.

-

Parameters: Key experimental parameters to be optimized include laser power, acquisition time, and the number of accumulations to achieve a good signal-to-noise ratio.

Spectroscopic Data and Vibrational Mode Assignments

The following tables summarize the expected and reported vibrational frequencies for the constituent ions of this compound.

Vibrational Modes of the Hexachloroiridate(III) Anion ([IrCl₆]³⁻)

The octahedral [IrCl₆]³⁻ anion has 15 vibrational modes, of which six are fundamental. Based on group theory, these are distributed as A₁g (Raman active), E₉ (Raman active), 2F₁ᵤ (IR active), F₂₉ (Raman active), and F₂ᵤ (inactive).

| Vibrational Mode | Symmetry | Activity | Approximate Wavenumber (cm⁻¹) | Description |

| ν₁ | A₁g | Raman | 320 - 323[1] | Symmetric Ir-Cl Stretch |

| ν₂ | E₉ | Raman | 295 - 303[1] | Symmetric Ir-Cl Stretch |

| ν₃ | F₁ᵤ | IR | ~300-330 | Asymmetric Ir-Cl Stretch |

| ν₄ | F₁ᵤ | IR | ~160-180 | Cl-Ir-Cl Bend |

| ν₅ | F₂₉ | Raman | ~161[1] | Cl-Ir-Cl Bend |

| ν₆ | F₂ᵤ | Inactive | - | Cl-Ir-Cl Bend |

Vibrational Modes of the Ammonium Cation (NH₄⁺)

The tetrahedral ammonium cation has four fundamental vibrational modes. All are potentially active in both IR and Raman, although their activity and the lifting of degeneracies can be influenced by the crystal site symmetry.

| Vibrational Mode | Symmetry | Activity | Approximate Wavenumber (cm⁻¹) | Description |

| ν₁ | A₁ | Raman | ~2954 - 3100 | Symmetric N-H Stretch |

| ν₂ | E | Raman | ~1680 - 1700 | Symmetric N-H Bend |

| ν₃ | F₂ | IR, Raman | ~3190 - 3250 | Asymmetric N-H Stretch |

| ν₄ | F₂ | IR, Raman | ~1400 - 1450 | Asymmetric N-H Bend |

Vibrational Modes of Water of Hydration (H₂O)

The presence of water of hydration will introduce characteristic bands in the IR and Raman spectra. The exact positions can vary depending on the strength of hydrogen bonding within the crystal lattice.

| Vibrational Mode | Activity | Approximate Wavenumber (cm⁻¹) | Description |

| ν(O-H) | IR, Raman | 3200 - 3600 | O-H Stretching |

| δ(H-O-H) | IR, Raman | 1600 - 1650 | H-O-H Bending |

| Librations | IR, Raman | 300 - 900 | Restricted Rotations (rocking, wagging, twisting) |

Visualizing Spectroscopic Relationships

The following diagrams illustrate the logical workflow for spectroscopic analysis and the relationship between the molecular structure and the expected vibrational modes.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Relationship between the constituent ions of the compound and their characteristic vibrational modes.

Conclusion

References

Methodological & Application

Application Notes and Protocols: Ammonium Hexachloroiridate(III) Hydrate as a Precursor for Iridium Catalysts

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various iridium-based catalysts using ammonium (B1175870) hexachloroiridate(III) hydrate (B1144303), ((NH₄)₃IrCl₆·H₂O), as a stable and reliable precursor. The methodologies outlined below are designed to be reproducible in a standard laboratory setting. Quantitative data on catalyst performance is summarized for comparative analysis.

Introduction

Ammonium hexachloroiridate(III) hydrate is a valuable precursor for the synthesis of a range of iridium catalysts. Its stability and solubility in water make it a convenient starting material for preparing metallic iridium, iridium oxides, and supported iridium catalysts.[1] These catalysts are crucial in numerous applications, including organic synthesis, electrochemistry, and the production of fine chemicals and pharmaceuticals.[1] This document details the synthesis protocols and performance metrics for iridium catalysts derived from this precursor.

Synthesis of Metallic Iridium Powder via Thermal Decomposition

Metallic iridium powder, a versatile starting material for various catalysts, can be synthesized by the thermal decomposition of this compound. This method yields high-purity iridium.[2]

Experimental Protocol

This protocol is adapted from a patented method for producing high-purity iridium.[3]

Materials:

-

This compound ((NH₄)₃IrCl₆·H₂O)

-

Crucible (e.g., alumina)

-

Tube furnace with temperature programming

-

Inert gas supply (e.g., nitrogen or argon)

Procedure:

-

Place a known quantity of this compound into a crucible.

-

Position the crucible in the center of the tube furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 3.5-4 L/min to ensure an oxygen-free atmosphere.[2]

-

Begin heating the furnace according to the following temperature program:[2][3]

-

Ramp from room temperature to 350°C over 5-6 hours.

-

Hold at 350°C for a period, then increase to 450°C over 10 hours.

-

Further increase the temperature to 700°C over 6 hours.

-

Hold at 700°C until the evolution of white smoke ceases, indicating the completion of the decomposition.

-

-

Turn off the furnace and allow it to cool to room temperature under a continuous inert gas flow.

-

Once the furnace has cooled to below 100°C, the inert gas flow can be stopped.[2]

-

The resulting product is a high-purity iridium metal powder.

Logical Workflow for Thermal Decomposition

Caption: Workflow for the synthesis of metallic iridium powder.

Synthesis of Supported Iridium Catalysts via Impregnation

Supported iridium catalysts are widely used in heterogeneous catalysis. The following is a general protocol for the preparation of supported iridium catalysts using the metallic iridium powder obtained from the thermal decomposition of this compound.

Experimental Protocol

Materials:

-

Metallic iridium powder (synthesized as per section 2.1)

-

Support material (e.g., activated carbon, alumina, silica)

-

Solvent (e.g., deionized water, ethanol)

-

Stirring hotplate

-

Drying oven

-

Furnace for reduction

Procedure:

-

Disperse a known amount of the support material in a suitable solvent.

-

Add the desired amount of metallic iridium powder to the support slurry.

-

Stir the mixture vigorously for several hours to ensure uniform deposition of the iridium particles onto the support.

-

Remove the solvent by evaporation under reduced pressure or by gentle heating on a hotplate while stirring.

-

Dry the resulting powder in an oven at 100-120°C overnight.

-

To ensure the iridium is in its metallic state and to improve dispersion, the catalyst is typically reduced under a hydrogen atmosphere (e.g., 5% H₂ in Ar) at elevated temperatures (e.g., 300-500°C) for several hours.

Synthesis of Iridium Oxide (IrO₂) Nanoparticles via Hydrolysis

Iridium oxide nanoparticles are of significant interest for applications in electrocatalysis, particularly for the oxygen evolution reaction in water splitting. While many protocols start from hexachloroiridic acid, a similar hydrolysis approach can be adapted for this compound.

Experimental Protocol

Materials:

-

This compound

-

Deionized water

-

Base solution (e.g., 1 M NaOH or KOH)

-

pH meter

-

Centrifuge

-

Drying oven

-

Furnace for calcination

Procedure:

-

Dissolve a calculated amount of this compound in deionized water to create a precursor solution.

-

Slowly add a base solution dropwise to the iridium precursor solution while stirring vigorously.

-

Monitor the pH of the solution. Continue adding the base until the pH reaches a desired level (typically between 9 and 12) to induce the hydrolysis of the iridium salt and formation of iridium hydroxide (B78521) precipitate.

-

Age the resulting suspension under continuous stirring for a specified period (e.g., 1-24 hours) to allow for complete precipitation.

-

Separate the precipitate by centrifugation.

-

Wash the precipitate repeatedly with deionized water to remove residual ions, centrifuging and decanting the supernatant after each wash, until the pH of the supernatant is neutral.

-

Dry the washed precipitate in an oven at 60-80°C to obtain iridium hydroxide powder.

-

Calcine the dried iridium hydroxide powder in a furnace in an air atmosphere at a temperature between 300°C and 600°C for 2-4 hours to form crystalline iridium oxide (IrO₂) nanoparticles.

Logical Workflow for Iridium Oxide Nanoparticle Synthesis

Caption: Workflow for the synthesis of iridium oxide nanoparticles.

Quantitative Performance Data

The performance of iridium-based catalysts is highly dependent on the specific application. The following tables summarize representative data for iridium catalysts in hydrogenation reactions. It is important to note that performance can vary based on the specific substrate, reaction conditions, and catalyst preparation method.

Table 1: Performance of Iridium Catalysts in Hydrogenation Reactions

| Catalyst Type | Substrate | Turnover Frequency (TOF) (h⁻¹) | Selectivity (%) | Reference |

| Ir(III) Diamine Complex | 2,6-dichlorophenolindophenol | up to 63 ± 2 | Not Reported | [2] |

| Immobilized Ir(I)-NHC-Phosphine | Phenylacetylene to Styrene | Not explicitly stated, but high activity observed | ~80% to Styrene | [4] |

| Immobilized Ir(I)-NHC-Phosphine | Benzylideneacetone | High conversion | 93% to 4-phenyl-butan-2-one | [4] |

| Iridium Hydride Clusters | Glycerol Dehydrogenation | up to 4 x 10⁴ | >90% to Lactate | [5] |

Table 2: Physical Characteristics of Synthesized Iridium Catalysts

| Catalyst Type | Precursor | Synthesis Method | Particle/Crystallite Size | Reference |

| Pure Iridium | (NH₄)₃IrCl₆·H₂O | Thermal Decomposition | Not Specified | [3] |

| IrO₂ Nanoparticles | H₂IrCl₆·xH₂O | Hydrolysis & Calcination | ~5-15 nm | [6] |

Conclusion

This compound is a versatile and practical precursor for the synthesis of various high-performance iridium catalysts. The protocols provided herein for the preparation of metallic iridium powder, supported catalysts, and iridium oxide nanoparticles offer a solid foundation for researchers in catalysis and materials science. The choice of synthesis method will ultimately depend on the desired catalyst morphology, properties, and the specific application. Further optimization of reaction parameters may be necessary to achieve desired catalytic performance for specific chemical transformations.

References

- 1. researchgate.net [researchgate.net]

- 2. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 3. CN1037618C - Method for making pure iridium - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Iridium-Based Hydride Transfer Catalysts: from Hydrogen Storage to Fine Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols: Ammonium Hexachloroiridate(III) Hydrate in Homogeneous Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) hexachloroiridate(III) hydrate (B1144303), (NH₄)₃[IrCl₆]·xH₂O, is a valuable and cost-effective precursor material for the generation of highly active iridium-based homogeneous catalysts. While not typically employed directly in catalytic reactions, it serves as a convenient starting material for the synthesis of well-defined iridium(III) complexes that are pivotal in a range of organic transformations. This document provides detailed protocols for the preparation of a key iridium catalyst precursor, pentamethylcyclopentadienyl iridium(III) chloride dimer ([Cp*IrCl₂]₂), from an iridium(III) source, and its subsequent application in the transfer hydrogenation of ketones, a reaction of significant interest in the synthesis of pharmaceuticals and fine chemicals.

Application: Precursor to [Cp*IrCl₂]₂ for Transfer Hydrogenation

Ammonium hexachloroiridate(III) hydrate is an excellent starting point for the synthesis of the widely used catalyst precursor, [CpIrCl₂]₂. This air-stable, orange solid is a versatile catalyst for a variety of reactions, including the transfer hydrogenation of carbonyl compounds. The following sections detail the synthesis of [CpIrCl₂]₂ and its application in the reduction of ketones to secondary alcohols using a sustainable hydrogen donor.

Synthesis of Pentamethylcyclopentadienyl Iridium(III) Chloride Dimer ([Cp*IrCl₂]₂)

This protocol outlines the synthesis of [CpIrCl₂]₂ from a hydrated iridium(III) chloride source, which can be derived from this compound. The reaction involves the coordination of the pentamethylcyclopentadienyl (Cp) ligand to the iridium center.[1]

Experimental Protocol: Synthesis of [Cp*IrCl₂]₂

| Parameter | Value |

| Reactants | |

| Iridium(III) chloride hydrate (IrCl₃·xH₂O) | 1.0 equiv. |

| Pentamethylcyclopentadiene (CpH) | 2.0 equiv. |

| Solvent | Methanol (B129727) |

| Temperature | Reflux |

| Reaction Time | 18-24 hours |

| Work-up | Filtration, washing with cold methanol, drying |

| Product | [CpIrCl₂]₂ (Orange solid) |

Detailed Methodology:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add iridium(III) chloride hydrate and methanol.

-

Add pentamethylcyclopentadiene to the stirred solution.

-

Heat the reaction mixture to reflux and maintain for 18-24 hours. During this time, an orange precipitate will form.

-

After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath.

-

Collect the orange precipitate by vacuum filtration.

-

Wash the solid with cold methanol until the filtrate is colorless.

-

Dry the product under vacuum to yield [Cp*IrCl₂]₂.

Caption: Experimental workflow for the synthesis of [Cp*IrCl₂]₂.

Application Note: Iridium-Catalyzed Transfer Hydrogenation of Ketones

Introduction:

The reduction of ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis, particularly in the pharmaceutical industry. Iridium-catalyzed transfer hydrogenation offers a safe and efficient alternative to methods using stoichiometric metal hydrides or high-pressure molecular hydrogen. The [Cp*IrCl₂]₂ dimer, synthesized from this compound, is an effective pre-catalyst for this reaction, often in the presence of a suitable ligand and a hydrogen donor.

This application note describes a protocol for the transfer hydrogenation of various ketones to their corresponding alcohols using glucose as a sustainable and benign hydrogen donor, catalyzed by an in situ generated iridium complex derived from [Cp*IrCl₂]₂.[2]

Quantitative Data Summary:

The following table summarizes the results for the transfer hydrogenation of various ketones catalyzed by an iridium complex generated from [Cp*IrCl₂]₂ using glucose as the hydrogen donor.[2]

| Entry | Substrate (Ketone) | Catalyst Loading (mol% Ir) | Solvent | Time (h) | Conversion (%) | Yield (%) |

| 1 | Acetophenone (B1666503) | 1.0 | Water | 24 | >99 | 98 |

| 2 | 4'-Methylacetophenone | 1.0 | Water | 24 | >99 | 97 |

| 3 | 4'-Methoxyacetophenone | 1.0 | Water | 24 | >99 | 99 |

| 4 | 4'-Chloroacetophenone | 1.0 | Water | 24 | 95 | 93 |

| 5 | 2'-Methylacetophenone | 1.0 | DMAc | 48 | 85 | 80 |

| 6 | Cyclohexanone | 0.5 | Water | 24 | >99 | 96 |

Data adapted from a study by Ikariya and co-workers, where a functionalized CpIr complex was used.[2] The conditions are illustrative of the potential of [CpIrCl₂]₂-derived catalysts.

Experimental Protocol: Transfer Hydrogenation of Acetophenone

This protocol details the general procedure for the transfer hydrogenation of acetophenone to 1-phenylethanol (B42297) using a catalyst system derived from [Cp*IrCl₂]₂ and a suitable ligand, with glucose as the hydrogen source.[2]

Materials and Equipment:

-

[Cp*IrCl₂]₂

-

Suitable chiral ligand (e.g., a functionalized diamine or amino alcohol)

-

Acetophenone

-

Glucose

-

Solvent (e.g., Water or N,N-Dimethylacetamide)

-

Base (e.g., NaOH or KOH)

-

Inert atmosphere glovebox or Schlenk line

-

Reaction vessel (e.g., sealed tube or small autoclave)

-

Magnetic stirrer and heating plate

-

GC or HPLC for analysis

Detailed Methodology:

-

In an inert atmosphere, charge a reaction vessel with [Cp*IrCl₂]₂ (0.5 mol% Ir) and the chosen ligand (e.g., 1.1 mol%).

-

Add the solvent (e.g., water) to dissolve or suspend the catalyst components.

-

Add acetophenone (1.0 equiv.), glucose (2.0 equiv.), and a base (e.g., 0.1 M NaOH solution).

-

Seal the reaction vessel and heat the mixture with stirring at a specified temperature (e.g., 80 °C) for the required time (e.g., 24 hours).

-